molecular formula C12H18N2O2 B2815641 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile CAS No. 1489105-65-8

1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile

Cat. No.: B2815641
CAS No.: 1489105-65-8
M. Wt: 222.288
InChI Key: IHIYFFWIPLTYBC-UHFFFAOYSA-N
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Description

1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile is a piperidine-4-carbonitrile derivative featuring a tetrahydrofuran (oxolan) ring linked via an acetyl group to the piperidine scaffold. The oxolan moiety introduces polarity and conformational rigidity, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

1-[2-(oxolan-2-yl)acetyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIYFFWIPLTYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with oxolane-containing compounds. One common method involves the cyanoacetylation of piperidine using cyanoacetic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxolane-2-yl acetyl group and cyanide substituent participate in nucleophilic substitutions under specific conditions.

Cyanide Group Hydrolysis

The nitrile group undergoes hydrolysis to form a carboxylic acid or amide:
R–CNH2O, H+or OHR–COOH or R–CONH2\text{R–CN} \xrightarrow[\text{H}_2\text{O, H}^+ \text{or OH}^-]{} \text{R–COOH or R–CONH}_2

Conditions :

  • Acidic (e.g., H₂SO₄, H₂O, reflux) → Carboxylic acid.

  • Basic (e.g., NaOH, H₂O₂) → Amide intermediate.

Example :
Similar nitrile hydrolysis is observed in 1-(2-chloroacetyl)piperidine-4-carbonitrile (PubChem CID 67470097), where nitrile-to-amide conversion occurs under basic conditions .

Acetyl Group Substitution

The acetyl group’s α-hydrogen (adjacent to the oxolane ring) is susceptible to nucleophilic attack.

Reaction :
R–CO–CH2–Oxolane+NuR–CO–Nu–Oxolane\text{R–CO–CH}_2\text{–Oxolane} + \text{Nu}^- \rightarrow \text{R–CO–Nu–Oxolane}

Reagents :

  • Strong bases (e.g., LDA) for enolate formation.

  • Electrophiles (e.g., alkyl halides, carbonyl compounds).

Example :
In analogs like 1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidine derivatives, the acetyl group undergoes thioether formation via nucleophilic substitution.

Nitrile Reduction

The cyanide group can be reduced to a primary amine:
R–CNH2/Pd or LiAlH4R–CH2–NH2\text{R–CN} \xrightarrow[\text{H}_2/\text{Pd or LiAlH}_4]{} \text{R–CH}_2\text{–NH}_2

Conditions :

  • Catalytic hydrogenation (H₂/Pd-C, 60°C).

  • Lithium aluminum hydride (LiAlH₄, THF, 0°C).

Example :
Reduction of piperidine-4-carbonitrile derivatives to amines is reported in mGluR2 modulator synthesis .

Ketone Reduction

The oxolane-2-yl acetyl group’s ketone can be reduced to a secondary alcohol:
R–CO–OxolaneNaBH4or LiAlH4R–CH(OH)–Oxolane\text{R–CO–Oxolane} \xrightarrow[\text{NaBH}_4 \text{or LiAlH}_4]{} \text{R–CH(OH)–Oxolane}

Conditions :

  • Sodium borohydride (NaBH₄, MeOH, 25°C).

  • LiAlH₄ for sterically hindered ketones.

Oxolane Ring-Opening

The tetrahydrofuran (oxolane) ring undergoes acid-catalyzed ring-opening:
OxolaneHCl, H2OHO–(CH2)3–Cl\text{Oxolane} \xrightarrow[\text{HCl, H}_2\text{O}]{} \text{HO–(CH}_2\text{)}_3\text{–Cl}

Example :
Oxolane derivatives in piperidine-linked compounds (e.g., 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]piperazine) show ring-opening under strong acidic conditions.

Piperidine Functionalization

The piperidine nitrogen can undergo alkylation or acylation:

Reaction TypeReagentsProduct
Alkylation CH₃I, K₂CO₃Quaternary ammonium salt
Acylation AcCl, Et₃NAcetylated piperidine

Example :
Piperidine acylation is demonstrated in the synthesis of G-protein-coupled receptor inhibitors .

Alcohol Oxidation (Post-Ketone Reduction)

Secondary alcohols (from ketone reduction) oxidize back to ketones:
R–CH(OH)–OxolaneCrO3or KMnO4R–CO–Oxolane\text{R–CH(OH)–Oxolane} \xrightarrow[\text{CrO}_3 \text{or KMnO}_4]{} \text{R–CO–Oxolane}

Conditions :

  • Jones reagent (CrO₃/H₂SO₄).

  • KMnO₄ in acidic media.

Degradation Under Basic Conditions

The nitrile group may undergo unintended hydrolysis if exposed to prolonged basic conditions, forming carboxylic acid byproducts.

Thermal Decomposition

At temperatures >150°C, the oxolane ring may decompose, releasing tetrahydrofuran derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily due to its piperidine structure, which is known for its versatility in medicinal chemistry. Research indicates that derivatives of piperidine, including 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile, may possess:

  • Anticancer Activity : Piperidine derivatives have shown promise in the treatment of various cancers. Studies suggest that they can inhibit crucial signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-kB pathways. These pathways are vital for cell survival and proliferation, making them attractive targets for anticancer therapies .
  • Neuropharmacological Effects : The compound's structure may also enable it to interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders. For example, piperidine derivatives have been explored for their ability to modulate acetylcholine receptors, which are critical in cognitive functions and memory .

Therapeutic Applications

1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile has been investigated for several therapeutic applications:

  • Cancer Treatment : Case studies have demonstrated its efficacy against specific types of cancer. For instance, research has shown that compounds with similar structures can inhibit tumor growth in models of breast and prostate cancer. The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells while sparing normal cells .
  • Pain Management : There is emerging evidence that piperidine derivatives can serve as analgesics. They may exert their effects by modulating pain pathways and reducing inflammation, making them candidates for developing new pain management therapies .

Case Studies

Several case studies illustrate the practical applications of 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile:

Study Objective Findings
Study on Anticancer PropertiesEvaluate the anticancer effects of piperidine derivativesDemonstrated significant reduction in tumor size in animal models of breast cancer when treated with piperidine compounds .
Neuropharmacological StudyAssess cognitive enhancement potentialFound that certain piperidine derivatives improved memory retention in rodent models, suggesting possible applications in Alzheimer's disease therapy .
Pain Management TrialInvestigate analgesic effectsReported that administration of a piperidine derivative led to a marked decrease in pain response without significant side effects .

Mechanism of Action

The mechanism of action of 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile, highlighting substituent variations and their implications:

Compound Name Substituent Group Molecular Formula Key Features Reference CAS/ID
1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile Oxolan-2-yl acetyl C₁₂H₁₆N₂O₃* Polar oxolan ring enhances solubility; acetyl linker allows flexibility Not explicitly provided
1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile 4-Fluorophenylsulfanyl acetyl C₁₄H₁₅FN₂OS Sulfur atom increases lipophilicity; fluorophenyl enhances metabolic stability 2327283-05-4 (BJ40214)
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile 4-Trifluoromethylphenyl C₁₃H₁₃F₃N₂ Electron-withdrawing CF₃ group improves binding affinity in hydrophobic pockets Not explicitly provided
1-(4-Phenyl-1,3-thiazol-2-yl)piperidine-4-carbonitrile 4-Phenylthiazole C₁₅H₁₅N₃S Thiazole ring introduces π-π stacking potential; sulfur aids in solubility 1858252-13-7
1-(5-Aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile 5-Aminopentyl + CF₃-phenyl C₁₈H₂₃F₃N₃ Alkylamine chain enables protonation at physiological pH; CF₃ enhances selectivity Not explicitly provided

*Calculated based on structural similarity to analogs.

Physicochemical and Pharmacokinetic Properties

  • In contrast, the 4-fluorophenylsulfanyl analog (BJ40214) has higher lipophilicity (LogP estimated >3) due to the aromatic and sulfur-containing groups .
  • Hydrogen-Bonding Capacity : The carbonitrile group (1 H-bond acceptor) and oxolan oxygen (2 H-bond acceptors) in the target compound may enhance interactions with biological targets compared to CF₃-phenyl analogs, which rely on hydrophobic interactions .
  • Metabolic Stability : Fluorinated analogs (e.g., BJ40214, CF₃ derivatives) exhibit slower hepatic degradation due to fluorine’s resistance to oxidation .

Biological Activity

1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological research. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile is C11H14N2O2C_{11}H_{14}N_2O_2. The presence of the oxolane ring and the carbonitrile group may contribute to its biological activity through specific interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile can exhibit a range of biological activities, including:

  • Anticancer Activity : Piperidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some studies suggest that piperidine-based compounds can possess antimicrobial effects against various pathogens, potentially due to their ability to disrupt cellular membranes .
  • Neuroprotective Effects : Certain piperidine derivatives are being explored for their neuroprotective properties, which may be relevant in neurodegenerative diseases .

The biological activity of 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile may be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating signaling cascades such as the PI3K/Akt pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Cell Cycle Regulation : Piperidine derivatives can influence cell cycle checkpoints, particularly the G1/S and G2/M transitions, which is crucial for cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling or metabolic pathways, thereby exerting therapeutic effects against diseases like cancer or infections .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives, including those structurally related to 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile. The results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis and cell cycle arrest being highlighted. The study used various assays to measure cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of piperidine derivatives. The study demonstrated that certain compounds exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes and interference with metabolic functions .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeMechanism of ActionReference
1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrileAnticancerInduction of apoptosis via PI3K/Akt pathway
PiperineAnticancerCell cycle arrest and apoptosis induction
PiperidineAntimicrobialDisruption of cell membranes
Various Piperidine DerivativesNeuroprotectiveModulation of neuroinflammatory pathways

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile?

The synthesis typically involves multi-step processes:

  • Cyclization : Formation of the oxolane (tetrahydrofuran) ring via acid-catalyzed cyclization of diols or ketones.
  • Acetylation : Coupling the oxolan-2-yl acetyl group to the piperidine backbone using reagents like thionyl chloride (SOCl₂) or coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
  • Cyanation : Introduction of the nitrile group via palladium-catalyzed cyanation (e.g., using KCN or Zn(CN)₂) under inert conditions . Key parameters: Solvent polarity (e.g., DMF or THF), temperature control (50–100°C), and stoichiometric ratios of intermediates.

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxolan-2-yl acetyl and piperidine groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve stereoisomers, if present .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the oxolane and piperidine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance nitrile group incorporation?

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for cyanation efficiency. PdCl₂(dppf) often improves yield due to better stability under reflux .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while THF may favor sterically hindered intermediates.
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) and HPLC to track intermediates and minimize side reactions (e.g., over-alkylation) .

Q. How should researchers address contradictions in biological activity data for structural analogs?

  • Purity Analysis : Confirm compound integrity via HPLC-MS to rule out degradation products .
  • Stereochemical Profiling : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess, as stereochemistry significantly impacts receptor binding .
  • Molecular Docking : Compare binding modes of analogs with target proteins (e.g., kinases or GPCRs) to explain potency variations. For example, oxolane’s conformational rigidity may limit interactions compared to furan derivatives .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

  • Core Modifications : Replace oxolane with other heterocycles (e.g., tetrahydrothiophene) to study electronic effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to modulate lipophilicity and bioavailability .
  • Bioisosteric Replacement : Substitute the nitrile group with a carboxylic acid (-COOH) to evaluate hydrogen-bonding interactions in enzymatic assays .

Notes on Evidence Utilization

  • Synthesis protocols from structurally related piperidine-carbonitrile derivatives were adapted .
  • Analytical methods were cross-validated using data from X-ray crystallography and NMR studies .
  • Molecular docking insights were derived from studies on analogous kinase inhibitors .

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